2,6-Difluoro-4-vinyl-benzoic acid
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Overview
Description
2,6-Difluoro-4-vinyl-benzoic acid is an organic compound with the molecular formula C9H6F2O2 It is a derivative of benzoic acid, where two fluorine atoms are substituted at the 2 and 6 positions, and a vinyl group is attached at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-4-vinyl-benzoic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.
Another method involves the Wittig reaction, where a phosphorus ylide reacts with a carbonyl compound to form an alkene . This reaction is particularly useful for the selective synthesis of alkenes, including vinyl-substituted benzoic acids.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for maximizing yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-4-vinyl-benzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the vinyl group to a carboxylic acid or other oxidized forms.
Reduction: The vinyl group can be reduced to an ethyl group under suitable conditions.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the vinyl group can yield 2,6-difluoro-4-carboxybenzoic acid, while reduction can produce 2,6-difluoro-4-ethylbenzoic acid.
Scientific Research Applications
2,6-Difluoro-4-vinyl-benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound can be used in the development of fluorinated analogs of biologically active molecules, which may exhibit enhanced properties such as increased metabolic stability.
Industry: It is used in the production of specialty chemicals and materials, including fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 2,6-Difluoro-4-vinyl-benzoic acid depends on its specific application. In organic synthesis, the compound acts as a versatile intermediate that can undergo various chemical transformations. In biological systems, fluorinated compounds often interact with enzymes and receptors differently than their non-fluorinated counterparts, potentially leading to unique biological activities.
Comparison with Similar Compounds
Similar Compounds
2,6-Difluorobenzoic acid: Lacks the vinyl group, making it less reactive in certain types of chemical reactions.
4-Vinylbenzoic acid: Lacks the fluorine atoms, which can affect its chemical and biological properties.
2,4-Difluorobenzoic acid: Has fluorine atoms at different positions, leading to different reactivity and properties.
Uniqueness
2,6-Difluoro-4-vinyl-benzoic acid is unique due to the presence of both fluorine atoms and a vinyl group, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields.
Properties
Molecular Formula |
C9H6F2O2 |
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Molecular Weight |
184.14 g/mol |
IUPAC Name |
4-ethenyl-2,6-difluorobenzoic acid |
InChI |
InChI=1S/C9H6F2O2/c1-2-5-3-6(10)8(9(12)13)7(11)4-5/h2-4H,1H2,(H,12,13) |
InChI Key |
QBTFLOITXMXXJK-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC(=C(C(=C1)F)C(=O)O)F |
Origin of Product |
United States |
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